molecular formula C8H9BrFN B13129610 (R)-1-(3-Bromo-2-fluorophenyl)ethanamine

(R)-1-(3-Bromo-2-fluorophenyl)ethanamine

Cat. No.: B13129610
M. Wt: 218.07 g/mol
InChI Key: YSAGSFSHBLJOCT-RXMQYKEDSA-N
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Description

®-1-(3-Bromo-2-fluorophenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the second position on the phenyl ring, with an ethanamine group attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-2-fluorophenyl)ethanamine typically involves the bromination and fluorination of a phenylethylamine precursor. One common method includes the following steps:

    Bromination: The phenylethylamine precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Bromo-2-fluorophenyl)ethanamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromo-2-fluorophenyl)ethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ethanamine group can be oxidized to form corresponding imines or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylethylamines, while oxidation and reduction reactions may produce imines or amines, respectively.

Scientific Research Applications

®-1-(3-Bromo-2-fluorophenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Bromo-2-chlorophenyl)ethanamine
  • ®-1-(3-Bromo-2-methylphenyl)ethanamine
  • ®-1-(3-Bromo-2-iodophenyl)ethanamine

Uniqueness

®-1-(3-Bromo-2-fluorophenyl)ethanamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, which may not be observed in similar compounds with different substituents.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(1R)-1-(3-bromo-2-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

YSAGSFSHBLJOCT-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)Br)F)N

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)F)N

Origin of Product

United States

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